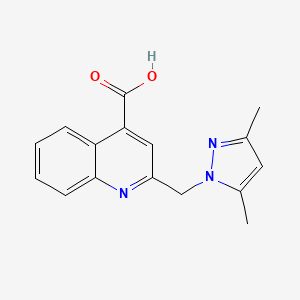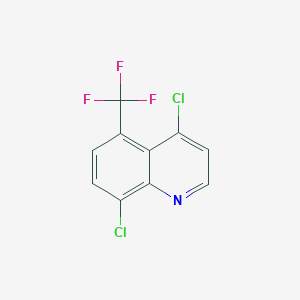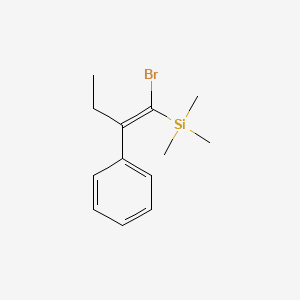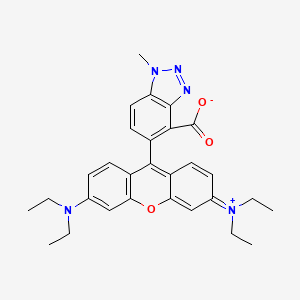
Diaminorhodamine-M triazole
描述
Diaminorhodamine-M triazole is a compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its unique structural properties, which include a triazole ring and diaminorhodamine moiety. These structural features make it a valuable tool in various scientific applications, particularly in the detection and quantification of nitric oxide (NO) due to its fluorescence properties .
作用机制
Target of Action
DAR-MT, also known as Diaminorhodamine-M triazole, is primarily used as a fluorescent probe for nitric oxide (NO) . Nitric oxide is a powerful mediator of various biological processes, including vasodilation and angiogenesis . Therefore, DAR-MT’s primary target is nitric oxide in the biological system.
Mode of Action
The mode of action of DAR-MT involves its interaction with nitric oxide. When DAR-MT encounters nitric oxide in a biological system, it fluoresces, allowing for the detection and quantification of nitric oxide . This fluorescence is a result of the interaction between DAR-MT and nitric oxide, indicating the presence and concentration of nitric oxide in the system .
Pharmacokinetics
It is soluble in DMSO , which suggests that it can be distributed in systems where DMSO is present.
Result of Action
The primary result of DAR-MT’s action is the generation of a fluorescent signal in the presence of nitric oxide . This allows researchers to detect and quantify nitric oxide in a biological system, providing valuable information about the system’s state and function .
Action Environment
The efficacy and stability of DAR-MT can be influenced by various environmental factors. For instance, DAR-MT should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . Furthermore, the fluorescence of DAR-MT can be affected by the presence of singlet oxygen . Therefore, the environment in which DAR-MT is used should be carefully controlled to ensure accurate results.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-M triazole typically involves the formation of the triazole ring through cycloaddition reactions. One common method is the [3+2] cycloaddition of azides and alkynes, which can be catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as batch or flow reactors. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels. The use of metal-free and halogen-free methods is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: Diaminorhodamine-M triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent products, which are useful in detecting reactive oxygen species.
Reduction: It can be reduced under specific conditions to yield non-fluorescent derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorescent derivatives, which are valuable in biological imaging and detection applications .
科学研究应用
Diaminorhodamine-M triazole has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for detecting nitric oxide and other reactive species.
Biology: The compound is employed in cellular imaging to study the production and localization of nitric oxide within cells.
Industry: The compound is used in the development of sensors and diagnostic tools for detecting environmental pollutants and biological markers
相似化合物的比较
Diaminofluorescein (DAF): Another fluorescent probe used for nitric oxide detection.
Tetraphenylporphyrin (TPP): A compound that can release nitric oxide upon illumination.
Comparison: Diaminorhodamine-M triazole is unique due to its high specificity and sensitivity for nitric oxide detection. Unlike Diaminofluorescein, which may produce false positives due to interference from other reactive species, this compound provides more accurate results. Additionally, its structural properties allow for better stability and fluorescence efficiency compared to Tetraphenylporphyrin .
属性
IUPAC Name |
5-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-6-33(7-2)18-10-12-20-24(16-18)37-25-17-19(34(8-3)9-4)11-13-21(25)26(20)22-14-15-23-28(27(22)29(35)36)30-31-32(23)5/h10-17H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLXWSFNKOTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C5=C(C=C4)N(N=N5)C)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
methanone](/img/structure/B3039083.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
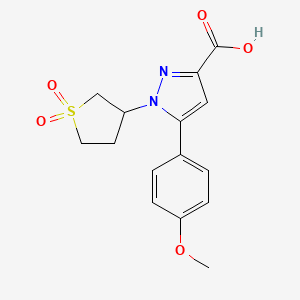
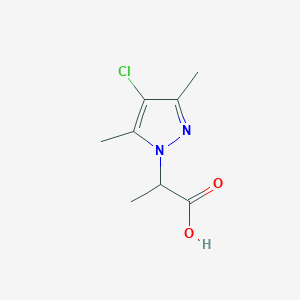
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)
